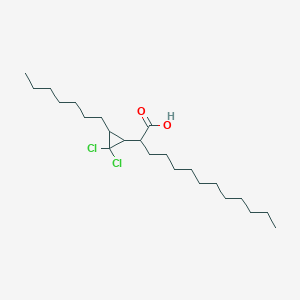
2H-1,3-Oxazine-5-methanol, 3-ethyltetrahydro-5-nitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-1,3-Oxazine-5-methanol, 3-ethyltetrahydro-5-nitro- is a heterocyclic organic compound that contains one oxygen and one nitrogen atom in its ring structure. This compound is part of the oxazine family, which is known for its diverse applications in various fields such as pharmacology, materials science, and organic synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,3-Oxazine-5-methanol, 3-ethyltetrahydro-5-nitro- can be achieved through several methods. One common approach involves the multicomponent reaction of alkyl or aryl isocyanides with dialkyl acetylenedicarboxylates in the presence of 4,5-diphenyl-1,3-dihydro-2H-imidazol-2-one . Another method includes the four-component reaction between acetyl or benzoyl chloride, potassium thiocyanate, acetylenedicarboxylates, and 2-mercaptopyrimidines .
Industrial Production Methods
Industrial production of this compound often involves eco-friendly protocols such as solvent-free conditions and the use of green chemistry techniques. For instance, the condensation of 3-amino propanol with carboxylic acid derivatives under solvent-free conditions is a widely used method .
Analyse Des Réactions Chimiques
Types of Reactions
2H-1,3-Oxazine-5-methanol, 3-ethyltetrahydro-5-nitro- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
2H-1,3-Oxazine-5-methanol, 3-ethyltetrahydro-5-nitro- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and polymers.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Industry: Utilized in the production of dyes, pigments, and other materials with specific properties.
Mécanisme D'action
The mechanism of action of 2H-1,3-Oxazine-5-methanol, 3-ethyltetrahydro-5-nitro- involves its interaction with various molecular targets and pathways. The compound’s effects are often mediated through its ability to form stable complexes with metal ions, which can influence various biochemical processes. Additionally, its nitro group can undergo reduction to form reactive intermediates that interact with cellular components .
Comparaison Avec Des Composés Similaires
Similar Compounds
Morpholine (tetrahydro-1,4-oxazine): Another member of the oxazine family, known for its use in organic synthesis and as a solvent.
Ifosfamide: A derivative of oxazine used as a chemotherapeutic agent.
Uniqueness
2H-1,3-Oxazine-5-methanol, 3-ethyltetrahydro-5-nitro- is unique due to its specific structural features and the presence of both ethyl and nitro groups. These functional groups confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
96286-41-8 |
|---|---|
Formule moléculaire |
C7H14N2O4 |
Poids moléculaire |
190.20 g/mol |
Nom IUPAC |
(3-ethyl-5-nitro-1,3-oxazinan-5-yl)methanol |
InChI |
InChI=1S/C7H14N2O4/c1-2-8-3-7(4-10,9(11)12)5-13-6-8/h10H,2-6H2,1H3 |
Clé InChI |
ZZSOLQXHSQAFET-UHFFFAOYSA-N |
SMILES canonique |
CCN1CC(COC1)(CO)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Dicyclopenta[cd,mn]pyrene](/img/structure/B14347219.png)
![Methyl 2-[(trimethylsilyl)oxy]cyclopropane-1-carboxylate](/img/structure/B14347222.png)
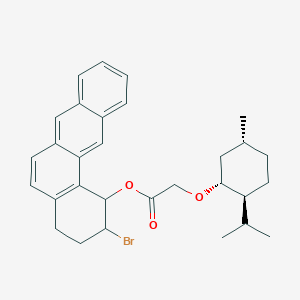
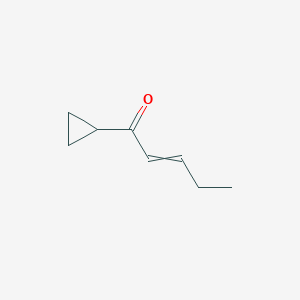
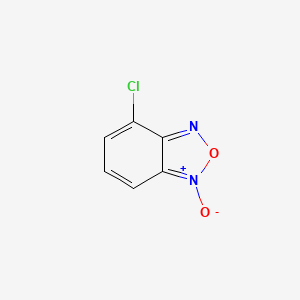
![Diphenyl(sulfanylidene)[(trimethylstannyl)oxy]-lambda~5~-phosphane](/img/structure/B14347253.png)
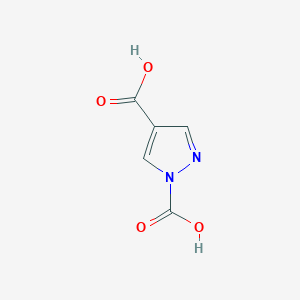
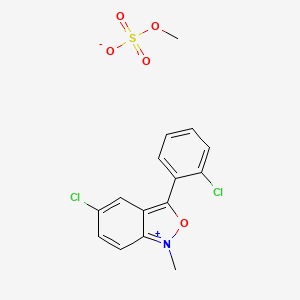

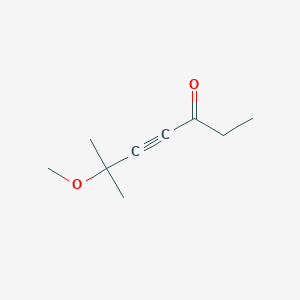
![5-Amino-1-[2-(5-hydroxynaphthalen-1-yl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14347282.png)

